5beta-Pregnane-3alpha,16alpha-diol-20-one 5beta-Pregnane-3alpha,16alpha-diol-20-one
Brand Name: Vulcanchem
CAS No.: 481-10-7
VCID: VC3321669
InChI: InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1
SMILES: CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Molecular Formula: C21H34O3
Molecular Weight: 334.5 g/mol

5beta-Pregnane-3alpha,16alpha-diol-20-one

CAS No.: 481-10-7

Cat. No.: VC3321669

Molecular Formula: C21H34O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

5beta-Pregnane-3alpha,16alpha-diol-20-one - 481-10-7

Specification

CAS No. 481-10-7
Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
IUPAC Name 1-[(3R,5R,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Standard InChI InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1
Standard InChI Key FGDFFHLIMDMCJI-HEEAJRSSSA-N
Isomeric SMILES CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
SMILES CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Canonical SMILES CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Introduction

Chemical Structure and Properties

5beta-Pregnane-3alpha,16alpha-diol-20-one is characterized by its pregnane steroid nucleus with specific functional groups at key positions. The compound features hydroxyl groups at the 3-alpha and 16-alpha positions, with a ketone group at position 20, creating a unique structural profile that influences its biological activity.

Basic Chemical Information

The compound presents a specific structural configuration that dictates its chemical behavior and biological interactions:

PropertyValue
Molecular FormulaC21H34O3
Molecular Weight334.49 g/mol
Chemical StructurePregnane nucleus with 3α-hydroxyl, 16α-hydroxyl, and 20-ketone groups
Stereochemistry5β-configuration (A/B ring junction)
Functional Groups2 hydroxyl groups, 1 ketone group
SolubilitySoluble in organic solvents (ethanol, DMSO)

The 5beta configuration refers to the orientation of the hydrogen at position 5, creating a distinctive three-dimensional arrangement of the steroid backbone. This spatial configuration significantly influences the compound's interaction with biological receptors and its metabolic pathways.

Structural Characteristics

The pregnane nucleus consists of a cyclopentanoperhydrophenanthrene skeleton with 21 carbon atoms arranged in four rings. In 5beta-Pregnane-3alpha,16alpha-diol-20-one, the A/B ring junction adopts a cis configuration (5β), creating a bent molecular shape distinct from the more planar structure seen in 5α-steroids. This conformational difference has profound implications for receptor binding and biological activity.

The hydroxyl groups at positions 3α and 16α create specific hydrogen bonding opportunities, while the ketone at position 20 serves as a hydrogen bond acceptor. This pattern of functional groups creates a unique pharmacophore that determines the compound's biological interactions.

Biosynthesis and Metabolism

Understanding how 5beta-Pregnane-3alpha,16alpha-diol-20-one is formed and metabolized provides insight into its physiological roles and potential therapeutic applications.

Metabolic Pathways

5beta-Pregnane-3alpha,16alpha-diol-20-one is likely formed through the reduction of pregnane precursors, similar to other reduced pregnane metabolites. Based on known steroid metabolism patterns, it may be formed through the following pathway:

  • Reduction of the 3-ketone group to a 3α-hydroxyl by 5β-reductase and 3α-hydroxysteroid dehydrogenase

  • Hydroxylation at the 16α position by cytochrome P450 enzymes

  • Formation of the 20-ketone group through oxidation reactions

This metabolic sequence places the compound in the context of steroid hormone metabolism, particularly related to progesterone metabolites.

Enzymatic Reactions

The enzymes involved in the metabolism of pregnane derivatives typically include:

EnzymeFunctionReaction Catalyzed
5β-reductaseReductionReduces Δ4 double bond with 5β stereochemistry
3α-HSDReductionConverts 3-ketone to 3α-hydroxyl
CYP450 enzymesHydroxylationIntroduces hydroxyl group at 16α position
20α-HSDReductionMay convert 20-ketone to 20α-hydroxyl in further metabolism

The actions of these enzymes create a metabolic network that connects 5beta-Pregnane-3alpha,16alpha-diol-20-one to other steroid hormones and their metabolites, suggesting its potential involvement in steroid hormone signaling pathways.

Biological Activity and Pharmacological Properties

The specific structural features of 5beta-Pregnane-3alpha,16alpha-diol-20-one contribute to its potential biological activities, which may be inferred from studies of structurally similar pregnane derivatives.

Neuroactive Effects

Pregnane steroids with similar structures act as neuroactive compounds through their interaction with the GABA receptor system. Based on structural similarities to known neuroactive steroids, 5beta-Pregnane-3alpha,16alpha-diol-20-one may:

  • Act as a potential modulator of GABA_A receptors

  • Exhibit anxiolytic (anxiety-reducing) properties

  • Demonstrate anticonvulsant activity

  • Influence neuronal excitability

These properties suggest potential applications in neurological and psychiatric conditions, though specific studies on this exact compound are necessary to confirm these effects.

Hormonal Modulation

As a pregnane derivative, 5beta-Pregnane-3alpha,16alpha-diol-20-one may participate in hormonal signaling pathways, potentially influencing:

  • Reproductive function

  • Stress responses

  • Inflammatory processes

  • Metabolism

The specific hydroxylation pattern distinguishes it from other pregnane derivatives, potentially resulting in unique receptor affinities and biological responses.

Analytical Methods and Detection

The identification and quantification of 5beta-Pregnane-3alpha,16alpha-diol-20-one in biological samples requires sophisticated analytical techniques.

Chromatographic Methods

Various chromatographic techniques can be employed for the separation and identification of pregnane steroids:

MethodApplicationAdvantages
HPLCSeparation and quantificationHigh resolution, automation capabilities
GC-MSIdentification and quantificationHigh sensitivity, structural information
LC-MS/MSTrace analysis in biological samplesSuperior sensitivity, specificity
TLCPreliminary separationSimple, cost-effective screening

For optimal detection, derivatization techniques may be necessary to enhance volatility for GC analysis or to improve UV absorption for HPLC methods.

Spectroscopic Identification

Spectroscopic methods provide structural confirmation and are essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) spectroscopy reveals the positions of functional groups and stereochemistry

  • Mass Spectrometry provides molecular weight and fragmentation patterns characteristic of the pregnane skeleton

  • Infrared Spectroscopy identifies functional groups (hydroxyl, ketone) present in the molecule

  • UV Spectroscopy may have limited utility due to the absence of extensive conjugated systems

Comparative Analysis with Related Compounds

Understanding the structural and functional relationships between 5beta-Pregnane-3alpha,16alpha-diol-20-one and similar compounds provides context for its biological significance.

Structural Comparison with Related Pregnane Derivatives

A comparative analysis of structurally related pregnane compounds reveals important structure-activity relationships:

CompoundKey Structural DifferencesPotential Functional Implications
5β-Pregnane-3α,20α-diolHydroxyl at 20α instead of ketone; lacks 16α-hydroxylDifferent interaction with metabolic enzymes
5α-Pregnane-3α,17α-diol-20-one5α instead of 5β configuration; 17α-hydroxyl instead of 16α-hydroxylDifferent receptor binding profile and neuroactivity
Allopregnanolone (5α-pregnane-3α-ol-20-one)5α configuration; lacks 16α-hydroxylPotent GABA_A modulator with established neuroactive properties
Pregnanolone (5β-pregnane-3α-ol-20-one)Lacks 16α-hydroxylKnown neuroactive steroid with sedative properties

These structural comparisons suggest that the unique pattern of hydroxylation and the 5β configuration of 5beta-Pregnane-3alpha,16alpha-diol-20-one likely confer distinct biological properties compared to other pregnane derivatives.

Synthetic Approaches and Production

The synthesis of 5beta-Pregnane-3alpha,16alpha-diol-20-one typically involves multi-step processes starting from available steroid precursors.

Synthetic Strategies

Several synthetic approaches may be employed to produce 5beta-Pregnane-3alpha,16alpha-diol-20-one:

  • Reduction of appropriate 5β-pregnane-3,20-dione derivatives followed by selective 16α-hydroxylation

  • Modification of naturally occurring steroids with similar structures

  • Total synthesis from simpler precursors (less common due to complexity)

Key Reactions

The synthesis typically involves several key transformations:

Reaction TypePurposeTypical Reagents
ReductionIntroduction of 3α-hydroxylNaBH₄, LiAlH₄
HydroxylationIntroduction of 16α-hydroxylMicrobial transformation, chemical oxidation
OxidationFormation of 20-ketoneChromium-based oxidants, TEMPO
Protection/DeprotectionSelective functionalizationSilyl ethers, acetates

Stereoselective reactions are particularly important to ensure the correct configuration at positions 3α, 5β, and 16α, which are critical for the compound's biological activities.

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